An In-depth Technical Guide to 7,10-Dibromodibenzo[f,h]quinoxaline: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 7,10-Dibromodibenzo[f,h]quinoxaline: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 7,10-Dibromodibenzo[f,h]quinoxaline, a halogenated derivative of the polycyclic aromatic aza-heterocycle, dibenzo[f,h]quinoxaline. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who are interested in the synthesis, properties, and applications of novel functional organic molecules. While direct experimental data for this specific isomer is limited, this guide synthesizes information from related compounds and established chemical principles to provide a robust predictive profile.
Introduction: The Dibenzo[f,h]quinoxaline Core and the Impact of Bromination
Dibenzo[f,h]quinoxaline, also known as phenanthro[9,10-b]pyrazine, is a rigid, planar, and electron-deficient aromatic compound.[1][2] Its extended π-conjugation system makes it a promising scaffold for organic electronic materials, particularly in the development of advanced Organic Light-Emitting Diodes (OLEDs).[3] The introduction of bromine atoms at the 7 and 10 positions of this core structure is anticipated to significantly modulate its electronic and photophysical properties.
The "heavy atom effect" of bromine is known to enhance spin-orbit coupling, which can influence the rates of radiative and non-radiative decay of excited states.[3][4] This can be a critical factor in the design of phosphorescent emitters for OLEDs. Furthermore, the electron-withdrawing nature of bromine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), impacting the charge injection and transport properties of the material. The presence of bromine atoms also provides reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Chemical Structure of 7,10-Dibromodibenzo[f,h]quinoxaline
Caption: Deduced chemical structure of 7,10-Dibromodibenzo[f,h]quinoxaline.
Proposed Synthesis and Characterization
Synthesis of the Dibenzo[f,h]quinoxaline Core
The most common and straightforward method for synthesizing the dibenzo[f,h]quinoxaline core is through the condensation reaction of 9,10-phenanthrenedione with a suitable 1,2-diamine. In this case, 1,2-diaminobenzene would be the appropriate starting material.
Experimental Protocol: Synthesis of Dibenzo[f,h]quinoxaline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenedione (1.0 eq.) and 1,2-diaminobenzene (1.1 eq.) in glacial acetic acid.
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Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
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Recrystallization: Further purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane to obtain pure dibenzo[f,h]quinoxaline.
Proposed Regioselective Bromination
The introduction of bromine atoms at the 7 and 10 positions requires a regioselective electrophilic aromatic bromination. The electronic nature of the dibenzo[f,h]quinoxaline core, being electron-deficient due to the pyrazine ring, will direct the substitution to the electron-richer phenanthrene moiety. The 7 and 10 positions are likely to be susceptible to electrophilic attack.
Experimental Protocol: Proposed Synthesis of 7,10-Dibromodibenzo[f,h]quinoxaline
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Reaction Setup: In a round-bottom flask protected from light, dissolve the synthesized dibenzo[f,h]quinoxaline (1.0 eq.) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.
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Brominating Agent: Add N-Bromosuccinimide (NBS) (2.2 eq.) to the solution. The use of a catalyst, such as a Lewis acid (e.g., FeCl₃ or AlCl₃) or a radical initiator (e.g., AIBN or benzoyl peroxide), may be necessary to facilitate the reaction, depending on the desired mechanism (electrophilic substitution vs. radical). For electrophilic substitution, a Lewis acid is preferred.
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Once the reaction is complete, quench any remaining NBS with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
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Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired 7,10-dibromo isomer.
Caption: Proposed synthetic workflow for 7,10-Dibromodibenzo[f,h]quinoxaline.
Predicted Characterization Data
The structure of the final product would be confirmed using standard analytical techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a set of signals corresponding to the aromatic protons. The introduction of bromine at the 7 and 10 positions will lead to a simplification of the spectrum in that region and will likely cause a downfield shift of the adjacent protons due to the electron-withdrawing effect of bromine.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons directly attached to the bromine atoms (C-7 and C-10) will exhibit a characteristic upfield shift due to the "heavy atom effect".
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound, and the isotopic pattern of the molecular ion peak would clearly indicate the presence of two bromine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.
Predicted Physicochemical Properties
The physicochemical properties of 7,10-Dibromodibenzo[f,h]quinoxaline are predicted based on the known properties of the parent compound and the influence of bromine substitution.
| Property | Predicted Value/Characteristic for 7,10-Dibromodibenzo[f,h]quinoxaline | Rationale based on Dibenzo[f,h]quinoxaline and Brominated Aromatics |
| Molecular Formula | C₁₆H₈Br₂N₂ | Based on the structure of dibenzo[f,h]quinoxaline (C₁₆H₁₀N₂) with the addition of two bromine atoms and removal of two hydrogen atoms.[1] |
| Molecular Weight | 388.06 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white or pale yellow solid | Dibenzo[f,h]quinoxaline is a solid. Halogenated aromatic compounds are typically crystalline solids.[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and THF. | The large, nonpolar aromatic core suggests poor water solubility. The presence of bromine atoms may slightly increase solubility in halogenated solvents. |
| Melting Point | Expected to be higher than the parent compound (Dibenzo[f,h]quinoxaline: ~230 °C). | Increased molecular weight and stronger intermolecular interactions due to bromine atoms generally lead to higher melting points. |
| Thermal Stability | High thermal stability, likely with a decomposition temperature > 300 °C. | The rigid, fused aromatic ring system imparts high thermal stability. Halogenation can sometimes affect thermal stability, but the core structure is robust.[6] |
| Photophysical Properties | Expected to exhibit blue fluorescence. The bromine atoms may cause a red-shift in the absorption and emission spectra compared to the parent compound. Enhanced intersystem crossing is possible, potentially leading to phosphorescence. | Dibenzo[f,h]quinoxaline derivatives are known for their blue emission.[3] Bromine substitution on aromatic systems often leads to a bathochromic shift.[7] The heavy atom effect of bromine can promote intersystem crossing.[4] |
| Electrochemical Properties | The HOMO and LUMO energy levels are expected to be lowered compared to the parent compound. This would result in a higher oxidation potential and a higher reduction potential. | The electron-withdrawing nature of bromine stabilizes the molecular orbitals, leading to lower energy levels. |
Potential Applications
The predicted properties of 7,10-Dibromodibenzo[f,h]quinoxaline suggest its potential utility in several areas of materials science and organic synthesis.
Organic Electronics
The primary potential application lies in the field of organic electronics, particularly in OLEDs.
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Blue Emitters: The dibenzo[f,h]quinoxaline core is a known blue-emitting chromophore.[3] The introduction of bromine atoms can be used to fine-tune the emission color and potentially enhance the efficiency of the device.
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Host Materials: Its high thermal stability and appropriate energy levels could make it a suitable host material for phosphorescent emitters in OLEDs.
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Hole and Electron Transporting Materials: The electron-deficient nature of the quinoxaline moiety, further enhanced by the bromine substituents, suggests potential as an electron-transporting material. Conversely, modifications to the core could also lead to its use as a hole-transporting material.[8]
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- 4. Effect of bromine substitution on blue phosphorescent trans-(N-heterocyclic carbene)Pt(ii) acetylide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
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